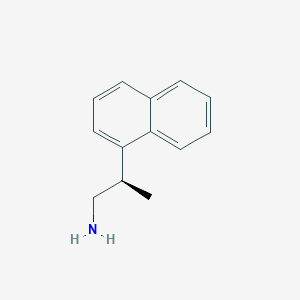
(2R)-2-Naphthalen-1-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Naphthalen-1-ylpropan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as methamphetamine, and it has been used for various purposes such as treating attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its potential for abuse and addiction, it is classified as a Schedule II drug by the United States Drug Enforcement Administration (DEA).
作用機序
Methamphetamine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and energy. It also blocks the reuptake of these neurotransmitters, which prolongs their effects. This mechanism of action is similar to other stimulants such as cocaine and amphetamine.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and other health issues. It also increases the release of stress hormones such as cortisol, which can lead to anxiety and other psychological problems. In addition, chronic use of methamphetamine can lead to neurotoxicity and damage to the brain.
実験室実験の利点と制限
Methamphetamine has been used in a variety of laboratory experiments to study its effects on the brain and behavior. One advantage of using methamphetamine is that it produces a strong and predictable response in the brain, which allows for precise measurements of its effects. However, one limitation of using methamphetamine is that it is a highly addictive substance, which can make it difficult to control for factors such as drug-seeking behavior and withdrawal effects.
将来の方向性
There are many areas of research that could be pursued in the future with regards to methamphetamine. One potential avenue is to develop new medications that target the same neurotransmitter systems as methamphetamine but without the addictive potential. Another area of research is to better understand the long-term effects of methamphetamine use on the brain and behavior, and to develop interventions to mitigate these effects. Additionally, research could be conducted on the potential therapeutic applications of methamphetamine in other areas, such as depression and post-traumatic stress disorder.
Conclusion:
In conclusion, (2R)-2-Naphthalen-1-ylpropan-1-amine, or methamphetamine, is a chemical compound with a complex mechanism of action and a range of potential therapeutic applications. While it has been widely studied in the laboratory, its potential for abuse and addiction means that caution must be taken when considering its use as a medication. Further research is needed to fully understand its effects on the brain and behavior, and to develop new treatments that can harness its therapeutic potential while minimizing its risks.
合成法
The synthesis of (2R)-2-Naphthalen-1-ylpropan-1-amine involves several steps, including the reduction of ephedrine or pseudoephedrine to methamphetamine. This process can be accomplished using a variety of methods, such as the Leuckart reaction, the Nagai method, and the Birch reduction. These methods are all based on the reduction of the carbonyl group of the precursor molecule to form the amine group of methamphetamine.
科学的研究の応用
Methamphetamine has been widely studied for its potential therapeutic applications. One area of research is in the treatment of ADHD, where it has been shown to improve attention and reduce hyperactivity in children and adults. Another area of research is in the treatment of obesity, where it has been shown to reduce appetite and promote weight loss.
特性
IUPAC Name |
(2R)-2-naphthalen-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUQUPPTRUPPMC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

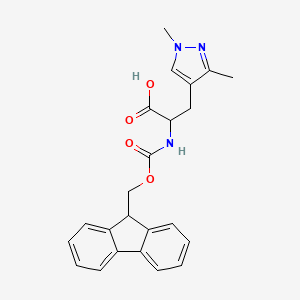
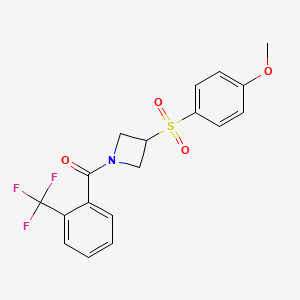
![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)


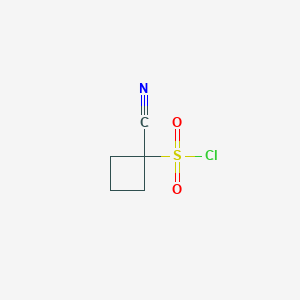

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2660907.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2660913.png)
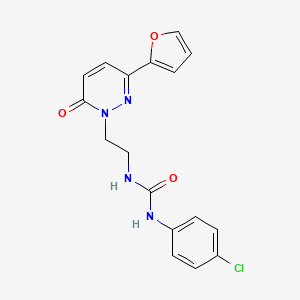
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2660916.png)

